1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol is a complex organic compound known for its diverse applications in various scientific fields. This compound features a naphthalene ring, an amino group, and a phenoxyethoxy moiety, making it a unique molecule with significant potential in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The amino group is introduced through a substitution reaction, followed by the addition of the phenoxyethoxy group via an etherification process. Common reagents used in these reactions include naphthalene, phenol, and various amines, under conditions such as refluxing in organic solvents .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Techniques such as distillation and crystallization are used for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and phenoxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Propranolol: A beta-adrenergic antagonist with a similar naphthalene structure.
1-(Naphthalen-1-yloxy)-3-[nitroso(propan-2-yl)amino]propan-2-ol: Another compound with a naphthalene ring and amino group.
Uniqueness: 1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64577-45-3 |
---|---|
Molekularformel |
C21H23NO3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
1-(naphthalen-1-ylamino)-3-(2-phenoxyethoxy)propan-2-ol |
InChI |
InChI=1S/C21H23NO3/c23-18(16-24-13-14-25-19-9-2-1-3-10-19)15-22-21-12-6-8-17-7-4-5-11-20(17)21/h1-12,18,22-23H,13-16H2 |
InChI-Schlüssel |
XINRZHPCZIOIQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOCC(CNC2=CC=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.